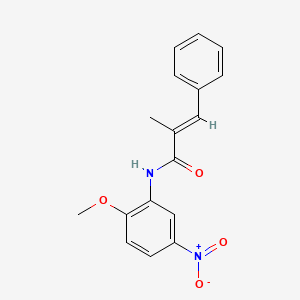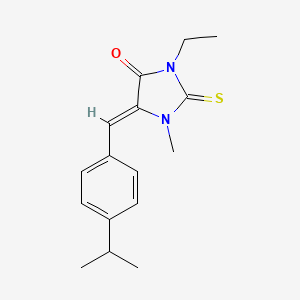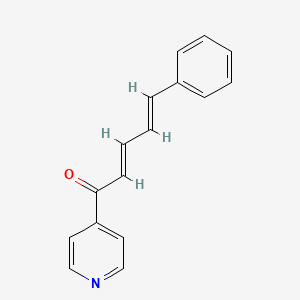![molecular formula C19H22N2O4S B4675837 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4675837.png)
4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as NSC-707545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activities in preclinical studies.
Mécanisme D'action
4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding and stabilization of various client proteins that are involved in cell growth, proliferation, and survival. Inhibition of HSP90 leads to the degradation of client proteins, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activities in preclinical studies. In cancer cells, 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. Inflammatory cells, 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide inhibits the replication of various viruses by inhibiting the activity of viral proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in large quantities for research purposes. It exhibits potent anti-cancer, anti-inflammatory, and anti-viral activities, making it a versatile compound for studying various diseases. However, 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, making it difficult to achieve therapeutic concentrations in animal models. It also has poor solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
For research include optimizing the synthesis method to improve the bioavailability and pharmacokinetics of 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, conducting clinical trials to evaluate its safety and efficacy in humans, and exploring its potential applications in other diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and anti-viral activities of 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide.
Applications De Recherche Scientifique
4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases including cancer, inflammation, and viral infections. In preclinical studies, 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has also been shown to inhibit the replication of various viruses including HIV, hepatitis B, and hepatitis C.
Propriétés
IUPAC Name |
4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-7-17(8-4-14)26(23,24)20-18-13-16(6-5-15(18)2)19(22)21-9-11-25-12-10-21/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNIZHZVZSLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4675759.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4675761.png)
![1-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4675774.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4675781.png)
![5-[4-(4-morpholinylmethyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4675786.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4675799.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4675805.png)
![5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4675813.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4675816.png)
![2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4675819.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4675827.png)


